3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
Description
“3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of functional groups, including a chlorobenzyl thioether, a methoxy-methyl-pyrazole, and a triazole ring, which may contribute to its potential biological and chemical properties.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5OS/c1-20-8-12(14(19-20)22-3)13-17-18-15(21(13)2)23-9-10-5-4-6-11(16)7-10/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFQKZVZPCMAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Chlorobenzyl Thioether: The chlorobenzyl thioether group can be introduced through a nucleophilic substitution reaction between a chlorobenzyl halide and a thiol derivative.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole or pyrazole rings, potentially leading to ring-opened products.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyrazole derivatives.
Substitution Products: Compounds with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively researched for their antimicrobial properties. Studies indicate that compounds similar to 3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole exhibit promising activity against a range of bacterial and fungal pathogens. For instance, research has demonstrated that certain triazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Triazoles are also noted for their anticancer effects. The structural modifications in triazole derivatives can enhance their efficacy against various cancer cell lines. A recent study highlighted that specific triazole compounds showed cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cellular proliferation . The incorporation of substituents like methoxy and chlorobenzyl groups may further modulate these activities.
Agricultural Applications
Fungicides and Herbicides
The application of triazole derivatives in agriculture is primarily as fungicides. Compounds within this class are effective against various plant pathogens due to their ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes. The compound may serve as a lead structure for developing new agricultural chemicals aimed at protecting crops from fungal diseases .
Plant Growth Regulators
Some triazole derivatives have been explored for their use as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to enhanced crop yields and resilience against environmental stressors .
Material Science
Polymer Chemistry
Triazoles are being investigated for their potential applications in polymer chemistry. Their ability to form stable complexes with metals can be utilized in creating advanced materials with unique properties such as improved thermal stability and mechanical strength. Research into the synthesis of polymeric materials incorporating triazole moieties is ongoing .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits antimicrobial and anticancer properties; potential for drug development. |
| Agricultural Chemicals | Effective as fungicides; potential use as plant growth regulators. |
| Material Science | Useful in polymer chemistry for creating advanced materials. |
Mechanism of Action
The mechanism of action of “3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” would depend on its specific biological target. Generally, triazole compounds may inhibit enzymes or interact with receptors, leading to disruption of biological processes. The presence of the chlorobenzyl thioether and pyrazole groups may enhance binding affinity and specificity to particular molecular targets.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Pyrazole Derivatives: Compounds with similar pyrazole structures used in various therapeutic applications.
Uniqueness
“3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole or pyrazole derivatives.
Biological Activity
The compound 3-((3-chlorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The triazole moiety has been shown to inhibit enzymes involved in cell proliferation pathways, particularly those associated with tumor growth.
- Antimicrobial Properties : The pyrazole component contributes to the compound's ability to disrupt bacterial cell wall synthesis and inhibit DNA replication.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways by inhibiting cytokine production.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this triazole derivative against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.55 | Inhibition of tubulin polymerization |
| HePG-2 | 1.82 | Induction of apoptosis |
| HCT-116 | 2.86 | Cell cycle arrest at G2/M phase |
The compound exhibited superior cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 = 5.23 µM against MCF-7) .
Antimicrobial Activity
Research indicates that the compound also possesses significant antimicrobial properties:
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Methicillin-sensitive S. aureus (MSSA) | 0.125 | Effective against Gram-positive bacteria |
| E. coli | 8 | Effective against Gram-negative bacteria |
These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Study on Anticancer Mechanisms
A recent study investigated the binding interactions of this compound with tubulin, revealing that it binds at the colchicine site, disrupting microtubule dynamics essential for mitosis. This was supported by docking simulations which indicated favorable interactions between the compound and key amino acids in the binding pocket .
Anti-inflammatory Research
In another study focused on inflammation, the compound was tested for its ability to inhibit TNF-alpha release in LPS-stimulated macrophages, showing a significant reduction in cytokine levels at concentrations as low as 0.283 mM .
Q & A
Q. Best practices for storing and handling the compound to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
